physicochemical properties of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
physicochemical properties of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Executive Summary
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic building block belonging to the quinolinone class of compounds. The quinoline and quinolinone scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this specific derivative. It is intended for researchers, scientists, and drug development professionals who may use this compound as a key intermediate in organic synthesis.[3] This document outlines the compound's structural identity, predicted physicochemical parameters such as solubility and pKa, and expected spectroscopic signatures. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination and validation of these properties, ensuring scientific rigor and reproducibility.
Introduction
The Quinolinone Scaffold in Medicinal Chemistry
The quinolinone (or 2-oxo-1,2-dihydroquinoline) ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[2] Modifications to the quinolinone core, such as halogenation and the introduction of carboxylic acid moieties, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profiles.[1] The strategic placement of a bromine atom at the C-8 position and a carboxylic acid at the C-4 position creates a versatile intermediate, ripe for further functionalization in the development of novel therapeutic agents.[4]
Profile of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
This compound integrates three key chemical features onto the quinoline backbone: an amide within the heterocyclic ring (the "oxo" group at C-2, creating the quinolinone structure), a bromine atom at C-8, and a carboxylic acid at C-4. This specific arrangement makes it a valuable starting material for creating more complex molecules, potentially through reactions involving the carboxylic acid (e.g., amidation, esterification) or palladium-catalyzed cross-coupling at the C-8 bromo position.[4] Understanding its fundamental physicochemical properties is therefore a critical first step in its rational application in any research and development program.
Caption: Fig 1. 2D structure of the title compound.
Core Physicochemical Properties
The following table summarizes the known and predicted .
| Property | Value / Prediction | Source / Justification |
| Molecular Formula | C₁₀H₆BrNO₃ | Calculated from structure |
| Molecular Weight | 268.06 g/mol | |
| CAS Number | 1248595-74-5 | [5] |
| Appearance | Predicted to be an off-white to light yellow solid. | Based on similar quinolone derivatives.[3][6] |
| Melting Point | Predicted to be high (>250 °C). | Quinolone carboxylic acids exhibit high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy.[6][7] |
| Solubility | Predicted to have low solubility in water and higher solubility in polar aprotic organic solvents like DMSO and DMF. | General trend for quinolone derivatives.[3][6][7] |
| pKa | Predicted ~3-5 for the carboxylic acid group. | Consistent with other aromatic carboxylic acids.[3] A second pKa associated with the quinolone ring system may also be present. |
Spectroscopic and Structural Characterization
While specific spectra for this compound are not publicly available, its structural features allow for reliable prediction of its key spectroscopic signatures based on data from closely related analogs.[2][8][9][10]
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¹H NMR (in DMSO-d₆): Expected signals would include a broad singlet for the N-H proton (δ > 11 ppm), a singlet for the carboxylic acid OH (δ > 12 ppm), a singlet for the C-3 proton, and distinct aromatic protons on the benzene ring, likely showing doublet or triplet splitting patterns characteristic of a tri-substituted benzene ring.
-
¹³C NMR (in DMSO-d₆): Key resonances are expected for the two carbonyl carbons (C=O) of the lactam and the carboxylic acid (δ > 160 ppm). Aromatic carbons will appear in the δ 110-150 ppm range, with the carbon bearing the bromine (C-8) showing a characteristic shift.
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FT-IR (ATR): The spectrum should be dominated by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). A sharp N-H stretch around 3200 cm⁻¹ is also expected. Two distinct C=O stretching vibrations should be visible: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the amide/lactam (~1650-1680 cm⁻¹).[8][9]
-
Mass Spectrometry (ESI-): In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 265.9 and 267.9, showing the characteristic isotopic pattern for a single bromine atom.
Experimental Protocols for Physicochemical Determination
To ensure the reliability of data for research and development, empirical determination of physicochemical properties is essential. The following protocols are designed to be self-validating and provide a clear rationale for procedural choices.
Caption: Fig 2. A logical workflow for the comprehensive characterization of the title compound.
Protocol for Melting Point Determination
-
Principle & Justification: The melting point is a fundamental indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates the presence of impurities. A standard digital melting point apparatus with a calibrated thermometer provides accuracy and reproducibility.
-
Methodology:
-
Sample Preparation: Finely grind a small amount (2-3 mg) of the dry compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Measurement:
-
Rapid Scan: Heat at a rate of 10-20 °C/min to determine an approximate melting range.
-
Accurate Scan: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This is the melting range.
-
-
System Validation: Calibrate the apparatus weekly using certified reference standards (e.g., caffeine, vanillin) that bracket the expected melting point of the analyte.
Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)
-
Principle & Justification: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring the true solubility is determined rather than a kinetically limited value. High-Performance Liquid Chromatography (HPLC) is used for accurate quantification.[1]
-
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The presence of undissolved solid throughout the experiment is critical.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.
-
Sample Collection & Preparation:
-
Allow the vials to stand undisturbed for 1-2 hours for solids to settle.
-
Carefully withdraw an aliquot from the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (pre-wetted with the solvent to prevent analyte adsorption) to remove any undissolved microparticulates.
-
-
Quantification:
-
Dilute the filtered sample with the appropriate mobile phase.
-
Analyze the sample concentration using a validated HPLC method with a UV detector.
-
Calculate the concentration against a standard curve prepared from known concentrations of the compound.
-
-
-
Trustworthiness: The protocol's validity is confirmed by ensuring that the measured solubility is consistent between the 24-hour and 48-hour time points, indicating that equilibrium has been achieved.
Protocol for pKa Determination via UV-Vis Spectrophotometry
-
Principle & Justification: This method leverages the fact that the UV-Vis absorbance spectrum of an ionizable compound changes as it transitions between its protonated and deprotonated forms. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa (the pH at which 50% of the compound is ionized) can be determined.[7]
-
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). A universal buffer system is ideal.
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but different pH values.
-
Spectral Scan: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the most acidic and most basic samples to identify the wavelength with the largest absorbance change upon ionization (the analytical wavelength).
-
Measurement: Measure the absorbance of every sample at the predetermined analytical wavelength.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to calculate the pKa. The pKa is the pH at the inflection point of the curve.
-
-
System Validation: The pH meter must be calibrated with at least three standard buffers before use. The total concentration of the compound should be kept low to prevent self-association or solubility issues.
Conclusion and Future Directions
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid possesses a suite of physicochemical properties characteristic of a high-melting, sparingly soluble aromatic carboxylic acid. Its structure is readily amenable to confirmation by standard spectroscopic techniques. The protocols detailed herein provide a robust framework for the empirical validation of its key properties, which is a prerequisite for its effective use in synthetic chemistry. Given the established importance of the quinolinone scaffold, this compound represents a valuable intermediate for the synthesis of novel compounds targeted at a range of diseases, from cancer to infectious agents.[2][11] Future work should focus on exploring its reactivity in cross-coupling and amidation reactions to generate libraries of new chemical entities for biological screening.
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